Pervicoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

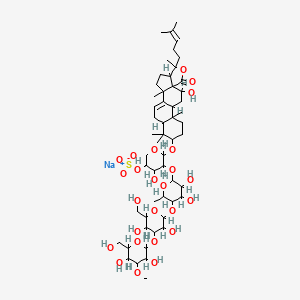

Pervicoside B is a triterpene glycoside.

Análisis De Reacciones Químicas

Isolation and Structural Elucidation

Pervicoside B can be isolated from sea cucumbers through extraction and purification processes . The body wall of the sea cucumber Holothuria lessoni was extracted using 70% ethanol, followed by liquid-liquid partition chromatography and isobutanol extraction . High-performance centrifugal partition chromatography (HPCPC) was then used to purify the saponins . Techniques such as MALDI-MS/MS and ESI-MS/MS are used to analyze the purified saponins, which helps to elucidate their structure .

Biological Activities and Reactions

This compound exhibits several biological activities, including antifungal properties . Studies indicate that this compound-like compounds can inhibit the growth and attachment of diatoms, suggesting anti-fouling capabilities .

Saponin Diversity and Reactions in Sea Cucumbers

Sea cucumbers contain a variety of saponins, with the Holothuria lessoni species alone containing 89 saponin congeners . These saponins can undergo various chemical reactions, such as glycosidic bond cleavage, yielding oligosaccharide and monosaccharide fragments . These fragmentations provide structural information, including the molecular weight of the aglycones, glycoside linkages, the nature and sequence of monosaccharide units, and the presence of modifications like acetyl or sulfate groups .

Mass Spectrometry Analysis

Mass spectrometry (MS) is crucial for analyzing saponins like this compound. Key diagnostic ion peaks are identified through the cleavage of glycosidic bonds . The analysis of these ions helps determine the structure of the saponin . For instance, the spectrum of ions at m/z 1221.5 showed a different fragmentation pattern compared to Typicosides A, indicating a new saponin congener .

Factors Influencing Saponin Composition

Environmental factors and stress conditions can influence the saponin composition in sea cucumbers . For example, in H. forskali, the body wall produces tetraosides under normal conditions, but converts them to hexaosides under stressed conditions .

Anti-Tumor Activities

Some saponins exhibit anti-tumor activities . Peloruside A, for example, is a microtubule-stabilizing agent with potential for cancer treatment . While not this compound, research into similar compounds helps provide context .

Tubulin Interactions

Research on related compounds shows possible interactions with tubulin, a protein involved in cell division. Certain synthesized compounds have demonstrated activity as tubulin inhibitors, which aligns with their cytotoxic effects .

Data Table of Saponins and Characteristics

Propiedades

Número CAS |

96157-95-8 |

|---|---|

Fórmula molecular |

C54H85NaO25S |

Peso molecular |

1189.3 g/mol |

Nombre IUPAC |

sodium;[5-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-[[10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-3-enyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]oxan-3-yl] sulfate |

InChI |

InChI=1S/C54H86O25S.Na/c1-23(2)11-10-16-53(8)31-14-18-52(7)25-12-13-30-50(4,5)33(15-17-51(30,6)26(25)19-32(57)54(31,52)49(65)78-53)74-48-44(36(60)29(22-70-48)79-80(66,67)68)77-45-38(62)37(61)41(24(3)71-45)75-47-40(64)43(35(59)28(21-56)73-47)76-46-39(63)42(69-9)34(58)27(20-55)72-46;/h11-12,24,26-48,55-64H,10,13-22H2,1-9H3,(H,66,67,68);/q;+1/p-1 |

Clave InChI |

KQZXVZVRFIRDCU-ZOZDSXHMSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC=C5C4CC(C67C5(CCC6C(OC7=O)(C)CCC=C(C)C)C)O)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CC=C5C4CC(C67C5(CCC6C(OC7=O)(C)CCC=C(C)C)C)O)C)OS(=O)(=O)[O-])O)O)O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC)O)O.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pervicoside B; Neothyoside C; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.